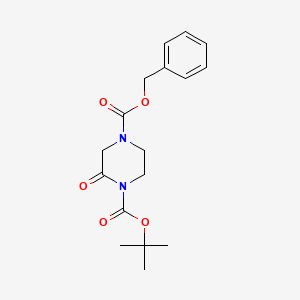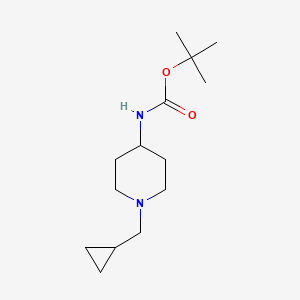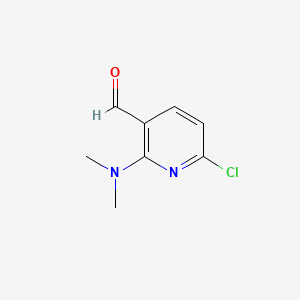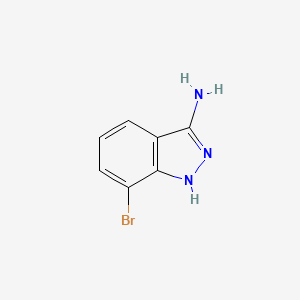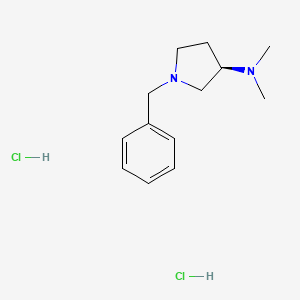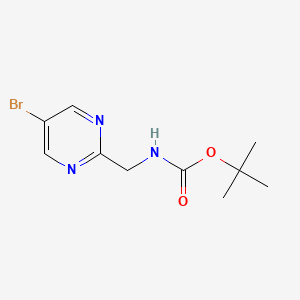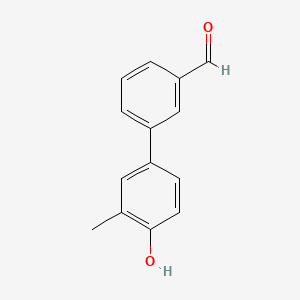
4-(3-Formylphenyl)-2-methylphenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “4-(3-Formylphenyl)-2-methylphenol” is a phenolic compound with a formyl group attached to the phenyl ring. Phenolic compounds are a class of chemical compounds consisting of a hydroxyl group (-OH) bonded directly to an aromatic hydrocarbon group . The formyl group is a functional group, with the structure R-CHO, consisting of a carbonyl center (a carbon double-bonded to oxygen) bonded to hydrogen and an R group .
Synthesis Analysis
While specific synthesis methods for “4-(3-Formylphenyl)-2-methylphenol” were not found, phenylboronic acids, which are structurally similar, are used as synthetic intermediates in organic synthesis . The Suzuki-Miyaura reaction is important for the synthesis of many inhibitors of serine proteases .
Molecular Structure Analysis
The molecular structure of a compound similar to “4-(3-Formylphenyl)-2-methylphenol”, namely “4-Formylphenylboronic acid”, has been studied . Geometry optimization was performed for the eight possible conformations of 3-formylphenylboronic acid (3FPBA) and 4-formylphenyl-boronic acid (4FPBA) using the DFT/B3LYP method with the 6-311++G (d, p) basis set .
Chemical Reactions Analysis
Phenylboronic acids, which are structurally similar to “4-(3-Formylphenyl)-2-methylphenol”, are used as synthetic intermediates in organic synthesis . The Suzuki-Miyaura reaction is important for the synthesis of many inhibitors of serine proteases .
Wissenschaftliche Forschungsanwendungen
Environmental Remediation
The compound 3-Methyl-4-nitrophenol, closely related to 4-(3-Formylphenyl)-2-methylphenol, has been studied for its environmental impact, particularly as a breakdown product of the organophosphate insecticide fenitrothion. Research by Bhushan et al. (2000) demonstrates that Ralstonia sp. SJ98 can utilize 3-Methyl-4-nitrophenol as a sole carbon and energy source, highlighting the potential for bioremediation strategies to mitigate pollution from similar organic compounds. This microorganism's ability to degrade such compounds suggests avenues for environmental decontamination efforts, potentially applicable to relatives like 4-(3-Formylphenyl)-2-methylphenol under certain conditions (Bhushan et al., 2000).
Advanced Material Synthesis
Erxleben (2009) explored the coordination behavior of Cu^2+ with various phenolic compounds, including those structurally similar to 4-(3-Formylphenyl)-2-methylphenol, revealing intricate interactions that lead to complex formation. These studies shed light on the potential of such phenolic compounds in the synthesis of advanced materials with specific chemical and physical properties, including novel coordination complexes (Erxleben, 2009).
Nonlinear Optical Materials
Naseema et al. (2010) investigated hydrazones derived from phenolic compounds for their third-order nonlinear optical properties. The significant nonlinear optical responses of these compounds suggest their utility in developing optical devices like limiters and switches. This research indicates the potential of 4-(3-Formylphenyl)-2-methylphenol derivatives in contributing to the field of optoelectronics and photonics, enhancing the design and functionality of future optical materials (Naseema et al., 2010).
Chemosensors
The development of fluorescent chemosensors using derivatives of 4-methyl-2,6-diformylphenol, closely related to 4-(3-Formylphenyl)-2-methylphenol, has been reviewed by Roy (2021). These chemosensors exhibit high selectivity and sensitivity for detecting a range of analytes, including metal ions and neutral molecules. This application underscores the compound's relevance in analytical chemistry, particularly in environmental monitoring and biomedical diagnostics (Roy, 2021).
Catalysis and Chemical Transformations
Acharyya et al. (2003) described a unique chemical transformation involving 2-(2',6'-dimethylphenylazo)-4-methylphenol, which undergoes oxidative migration in the presence of ruthenium and osmium. This study illustrates the complex's reactivity and potential application in catalysis, specifically in facilitating novel organic transformations and synthesis routes (Acharyya et al., 2003).
Wirkmechanismus
Target of Action
Phenylboronic acids, which are structurally similar to this compound, are known to be used as inhibitors of serine protease and kinase enzymes . These enzymes play a crucial role in the growth, progression, and metastasis of tumor cells .
Mode of Action
Formylphenylboronic acids, which are structurally similar, are known to be important intermediates in the synthesis of active compounds in pharmaceutical industries . They are highly effective and important for enzyme stabilizers, inhibitors, and bactericides .
Biochemical Pathways
Phenylboronic acids, which are structurally similar, are used as synthetic intermediates in organic synthesis . The Suzuki-Miyaura reaction, for instance, is important for the synthesis of many inhibitors of serine proteases .
Result of Action
Phenylboronic acids, which are structurally similar, are known to inhibit serine protease and kinase enzymes . This inhibition can potentially affect the growth, progression, and metastasis of tumor cells .
Action Environment
It’s worth noting that the addition of various substituents on phenyl rings of boronic acids allows them to be used in a physiologically acceptable ph range and in broader applications .
Eigenschaften
IUPAC Name |
3-(4-hydroxy-3-methylphenyl)benzaldehyde |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12O2/c1-10-7-13(5-6-14(10)16)12-4-2-3-11(8-12)9-15/h2-9,16H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPZYCXWUWRCUCX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C2=CC=CC(=C2)C=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50683701 |
Source


|
| Record name | 4'-Hydroxy-3'-methyl[1,1'-biphenyl]-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50683701 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3-Formylphenyl)-2-methylphenol | |
CAS RN |
1261948-09-7 |
Source


|
| Record name | 4'-Hydroxy-3'-methyl[1,1'-biphenyl]-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50683701 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

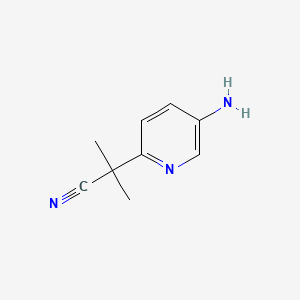
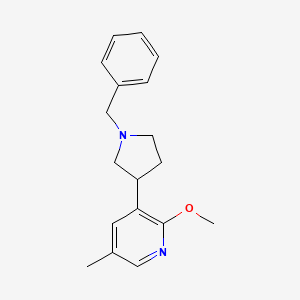
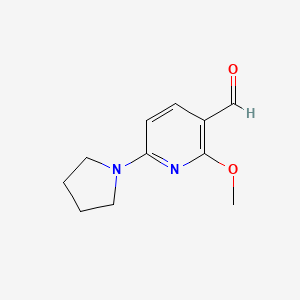
![6-Bromopyrazolo[1,5-a]pyridine-3-carboxylic acid](/img/structure/B581480.png)
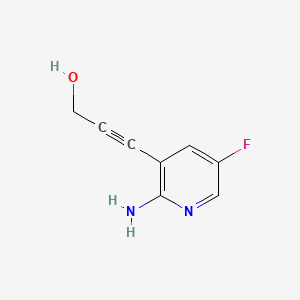
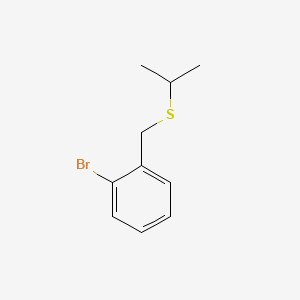
![N-([4-(2-Methoxyphenoxy)phenyl]sulfonyl)valine](/img/structure/B581486.png)
